2-(1-Hydroxyethyl)-1,3-thiazole-5-carboxylic acid
Overview
Description
2-(1-Hydroxyethyl)-1,3-thiazole-5-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a hydroxyethyl group at the second position and a carboxylic acid group at the fifth position of the thiazole ring
Mechanism of Action
Target of Action
It is known that similar compounds interact with various enzymes and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets through a process of binding and causing conformational changes, which can alter the function of the target .
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways, including those involved in metabolism and signal transduction .
Pharmacokinetics
It is known that similar compounds are metabolized in the liver, primarily by cyp3a and to a lesser extent by cyp2e and cyp2b/c, to form various metabolites . These metabolites are then excreted in the urine .
Result of Action
Similar compounds have been shown to have various effects, such as inducing apoptosis in certain cell types .
Action Environment
The action, efficacy, and stability of 2-(1-Hydroxyethyl)-1,3-thiazole-5-carboxylic acid can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which can in turn affect its absorption and distribution . Additionally, the presence of other compounds can affect its metabolism and excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Hydroxyethyl)-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromoacetic acid with thiourea, followed by the addition of acetaldehyde. The reaction conditions often require a solvent such as ethanol and a catalyst like sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Hydroxyethyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The thiazole ring can undergo substitution reactions at the nitrogen or sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-(1-Oxoethyl)-1,3-thiazole-5-carboxylic acid.
Reduction: Formation of 2-(1-Hydroxyethyl)-1,3-thiazole-5-methanol.
Substitution: Formation of halogenated derivatives of the thiazole ring.
Scientific Research Applications
2-(1-Hydroxyethyl)-1,3-thiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Comparison with Similar Compounds
- 2-(1-Hydroxyethyl)-1,3-thiazole-4-carboxylic acid
- 2-(1-Hydroxyethyl)-1,3-thiazole-5-sulfonic acid
- 2-(1-Hydroxyethyl)-1,3-thiazole-5-phosphonic acid
Comparison: Compared to its similar compounds, 2-(1-Hydroxyethyl)-1,3-thiazole-5-carboxylic acid is unique due to the specific positioning of the carboxylic acid group at the fifth position of the thiazole ring. This positioning can influence its reactivity and interactions with other molecules, making it distinct in its chemical and biological properties.
Properties
IUPAC Name |
2-(1-hydroxyethyl)-1,3-thiazole-5-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-3(8)5-7-2-4(11-5)6(9)10/h2-3,8H,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVPVTFGZULOPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(S1)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301246670 | |
Record name | 5-Thiazolecarboxylic acid, 2-(1-hydroxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301246670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803610-44-7 | |
Record name | 5-Thiazolecarboxylic acid, 2-(1-hydroxyethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803610-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Thiazolecarboxylic acid, 2-(1-hydroxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301246670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.